cis-1,3-DICHLOROPROPENE

Environmental Remediation Soil Fumigant Detoxification Isomer-Specific Reactivity

Why procuring pure cis-1,3-Dichloropropene is critical: Generic 1,3-dichloropropene mixtures cannot replicate the unique reactivity, toxicology, and environmental fate of the isolated cis-isomer. With a >3x faster reaction rate toward thiosulfate and a 12–16% longer soil half-life than trans-1,3-D, this high-purity (97%) isomer is essential for accurate SAR modeling, environmental risk assessment, and analytical method validation. Ensure your data reflects true isomer-specific behavior, not a blended approximation. Order now for research-grade consistency.

Molecular Formula C3H4Cl2
Molecular Weight 110.97 g/mol
CAS No. 10061-01-5
Cat. No. B155052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-DICHLOROPROPENE
CAS10061-01-5
Synonyms1,3-dichloro-1-propene
1,3-dichloro-1-propene, (E)-isomer
1,3-dichloro-1-propene, (Z)-isomer
1,3-dichloropropene
1,3-dichloropropylene
Telone EC
Telone II
Molecular FormulaC3H4Cl2
Molecular Weight110.97 g/mol
Structural Identifiers
SMILESC(C=CCl)Cl
InChIInChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-
InChIKeyUOORRWUZONOOLO-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)
Sol in ether, benzene, and chloroform
Miscible with hydrocarbons, halogenated solvents, esters, and ketones
In water, 2,700 mg/l @ 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Dichloropropene (CAS 10061-01-5) Procurement: Properties, Uses, and Key Distinctions


cis-1,3-Dichloropropene (CAS 10061-01-5) is the (Z)-stereoisomer of 1,3-dichloropropene, a chlorinated aliphatic hydrocarbon primarily utilized as a pre-plant soil fumigant for the control of plant-parasitic nematodes [1]. It is a clear, colorless to amber-colored liquid with a sharp, chloroform-like odor and a boiling point of 104.3 °C [2]. While commercial fumigant formulations (e.g., Telone II) typically contain a mixture of cis- and trans- isomers, the distinct physical and chemical properties of the isolated cis-isomer are critical for specific synthetic applications, analytical method development, and understanding its unique environmental fate and toxicological profile compared to its trans counterpart [1].

cis-1,3-Dichloropropene (CAS 10061-01-5) Procurement: Why Isomer Purity is Non-Negotiable


Generic substitution of 1,3-dichloropropene (1,3-D) as a mixture of cis and trans isomers for pure cis-1,3-dichloropropene is scientifically unsound due to significant, quantifiable differences in their physical properties, reactivity, and biological activity. The isomers exhibit distinct boiling points (104°C for cis vs. 112°C for trans) [1] and densities (1.217 g/mL for cis vs. 1.224 g/mL for trans) [1], which can impact downstream synthesis and analytical resolution. More critically, the cis-isomer reacts with thiosulfate more than three times faster than the trans-isomer [2] and displays a different toxicological and degradation profile in the environment [3]. These differences mean that a mixed-isomer product cannot be used as a drop-in replacement where a specific isomeric property, such as lower basal toxicity or faster detoxification kinetics, is a defined experimental or application requirement.

cis-1,3-Dichloropropene (CAS 10061-01-5): Quantitative Evidence of Differentiation


Superior Detoxification Kinetics with Ammonium Thiosulfate Remediation

In a direct head-to-head study on the detoxification of 1,3-dichloropropene (1,3-D) with ammonium thiosulfate (ATS), the cis-1,3-D isomer demonstrated significantly faster reaction kinetics. Under identical conditions, the reaction of cis-1,3-D with thiosulfate was measured to be more than three times faster than that of the trans-1,3-D isomer [1]. This increased reaction rate was correlated with a lower calculated reaction activation energy for the cis-isomer, confirming its inherent chemical reactivity advantage in this critical environmental degradation pathway [1].

Environmental Remediation Soil Fumigant Detoxification Isomer-Specific Reactivity

Distinct Toxicological Profile: Lower Basal Bacterial Toxicity

Direct comparative toxicology assessments reveal a clear isomeric difference in baseline toxicity. In the Microtox assay using the luminescent marine bacterium Vibrio fischeri, the trans-1,3-dichloropropene isomer was found to be considerably more toxic than the cis-isomer before any chemical transformation [1]. Critically, the study also showed that the toxicity of the trans-isomer was reduced by a factor of 14 following reaction with thiosulfate, whereas the less toxic cis-isomer's detoxification was primarily driven by its faster reaction rate [1].

Ecotoxicology Structure-Activity Relationship Environmental Safety

In-Field Nematicidal Efficacy vs. Modern Fluorinated Alternatives

A 2024 field study comparing nematicides for managing Meloidogyne enterolobii in sweetpotato provides a cross-study comparable benchmark for cis-1,3-D. Fumigation with 1,3-dichloropropene was the only treatment to consistently improve marketable yield relative to the untreated control across two trial years [1]. In contrast, non-fumigant fluorinated nematicides (fluazaindolizine, fluopyram, fluensulfone) did not provide consistent yield benefits, despite some showing reductions in nematode soil populations [1]. This demonstrates that the fumigant mode of action, for which 1,3-D is a standard, remains a uniquely effective strategy under severe nematode pressure where contact nematicides fail to protect crop yield [1].

Agricultural Nematicide Crop Protection Comparative Efficacy

Differential Environmental Persistence in Soil

Isomeric differences extend to environmental persistence. A study on the transformation of 1,3-dichloropropene in soil reports distinct half-lives for the cis and trans isomers. At a soil moisture content of 3%, the half-life of cis-1,3-D was 11.5 days, whereas the half-life of trans-1,3-D was shorter, at 9.9 days [1]. This trend was consistent at a higher moisture content of 10%, with half-lives of 7.7 and 6.9 days, respectively [1]. This data confirms that the trans-isomer degrades more rapidly in soil, leading to a shorter environmental persistence compared to the cis-isomer.

Environmental Fate Soil Degradation Isomer-Specific Half-Life

Consistent Nematode Population Suppression in Reniform Nematode Control

In a 2023 field trial on sweetpotato, soil fumigation with 1,3-dichloropropene (1,3-D) provided consistent, albeit variable, suppression of reniform nematode (Rotylenchulus reniformis) populations. Fumigation with 1,3-D reduced soil population densities at the time of planting by 31–36% relative to the untreated control in both trial years [1]. While other non-fumigant treatments like fluopyram (56–67% reduction) and aldicarb (63–65% reduction) showed higher initial suppression in one year, they failed to provide any impact in the following year, highlighting the year-to-year consistency of the 1,3-D fumigant approach [1].

Nematode Management Soil Fumigation Comparative Efficacy

Potent in vitro Nematicidal Activity Relative to Other Fumigants

In vitro toxicity assays provide a quantifiable comparison of the potency of various fumigants against the nematode Ditylenchus destructor. The LC50 value for 1,3-dichloropropene (1,3-D) was determined to be 0.89 mg·L⁻¹ [1]. This demonstrates a high level of potency compared to other soil fumigants tested in the same study, such as metam-sodium (LC50 = 0.91 mg·L⁻¹) and chloropicrin (LC50 = 3.60 mg·L⁻¹) [1]. While dazomet showed a lower LC50 (0.49 mg·L⁻¹), 1,3-D remains one of the most intrinsically potent fumigant nematicides available [1].

In vitro Toxicology Nematicide Potency LC50 Comparison

cis-1,3-Dichloropropene (CAS 10061-01-5): Data-Driven Application Scenarios


Isomer-Specific Environmental Fate and Remediation Research

This scenario is directly supported by evidence showing the distinct degradation kinetics of the cis- and trans- isomers. Researchers conducting environmental fate studies or designing remediation strategies should use pure cis-1,3-dichloropropene to accurately model its behavior. The compound's >3x faster reaction rate with thiosulfate compared to the trans-isomer [6] and its 12-16% longer half-life in soil [4] are critical, isomer-specific parameters that cannot be derived from studies using mixed-isomer formulations. Procuring the pure cis-isomer is essential for generating accurate data for environmental risk assessments, transport models, and validating analytical methods for detecting and quantifying this specific contaminant.

Benchmarking Nematicide Efficacy in Field and Lab Trials

For agricultural researchers, extension specialists, and agrochemical companies, 1,3-dichloropropene (as a commercial fumigant) serves as a critical benchmark for evaluating new nematicide candidates. Evidence shows it provides consistent, reliable suppression of key nematode pests like Reniform [6] and Root-knot [4] nematodes, often outperforming modern fluorinated alternatives in protecting marketable yield under high pest pressure [4]. Its well-characterized in vitro LC50 of 0.89 mg·L⁻¹ against D. destructor provides a quantitative baseline for comparing the potency of new chemical entities [5]. Procuring 1,3-D is therefore essential for establishing positive controls in both laboratory bioassays and field efficacy trials.

Ecotoxicology Studies and Risk Assessment Model Development

This scenario applies to toxicologists and regulatory scientists developing structure-activity relationship (SAR) models or assessing environmental hazards. The evidence that the trans-1,3-D isomer is considerably more toxic to Vibrio fischeri than the cis-isomer [6] provides a clear, quantitative basis for distinguishing the hazard profiles of these stereoisomers. Risk assessments that rely on data from a mixed-isomer product may over- or under-estimate the actual environmental hazard. Procuring the pure cis-isomer is therefore necessary for generating the accurate, isomer-specific ecotoxicity data (e.g., LC50, EC50) required for robust ecological risk assessments and for building predictive toxicology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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